molecular formula C13H13NO2 B14530887 N-(Hexa-2,4-dienoyl)benzamide CAS No. 62764-12-9

N-(Hexa-2,4-dienoyl)benzamide

Cat. No.: B14530887
CAS No.: 62764-12-9
M. Wt: 215.25 g/mol
InChI Key: YCXZMZHJCUJRMS-UHFFFAOYSA-N
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Description

N-(Hexa-2,4-dienoyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a hexa-2,4-dienoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hexa-2,4-dienoyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its green, rapid, and mild reaction conditions, as well as its high yield and eco-friendly process.

Industrial Production Methods

For industrial production, a common method involves the reaction of benzoic acid with phosphorus oxychloride and ammonia water. The reaction is conducted at low temperatures (0-5°C) to ensure high purity and yield . This method is suitable for large-scale production due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(Hexa-2,4-dienoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted benzamides or esters.

Scientific Research Applications

N-(Hexa-2,4-dienoyl)benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-substituted benzamides: Compounds like declopramide and procainamide.

Uniqueness

N-(Hexa-2,4-dienoyl)benzamide is unique due to its hexa-2,4-dienoyl moiety, which imparts distinct chemical and biological properties. Unlike simpler benzamides, it has shown significant potential as an antiviral agent and an inhibitor of deubiquitinase enzymes .

Properties

CAS No.

62764-12-9

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

N-hexa-2,4-dienoylbenzamide

InChI

InChI=1S/C13H13NO2/c1-2-3-5-10-12(15)14-13(16)11-8-6-4-7-9-11/h2-10H,1H3,(H,14,15,16)

InChI Key

YCXZMZHJCUJRMS-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC(=O)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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